molecular formula C13H15NO3 B13891371 ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate CAS No. 50536-53-3

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

Cat. No.: B13891371
CAS No.: 50536-53-3
M. Wt: 233.26 g/mol
InChI Key: FNTUJWDTEYLZKY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at position 5, a methyl group at position 4, and an ethyl ester at position 2. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry, due to the indole scaffold's prevalence in pharmaceuticals. Its synthesis typically involves functionalization of the indole core, as demonstrated in , where ethyl 5-methoxy-1H-indole-2-carboxylate undergoes formylation at position 3 using phosphorus oxychloride and DMF .

Properties

CAS No.

50536-53-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-8(2)12(16-3)6-5-10(9)14-11/h5-7,14H,4H2,1-3H3

InChI Key

FNTUJWDTEYLZKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally involves constructing the indole core followed by functional group modifications to introduce the methoxy and methyl substituents and the ethyl ester. The main synthetic routes include:

  • Knorr-type Cyclization and Condensation Reactions : These methods involve cyclization of substituted aniline derivatives with β-keto esters or related compounds under acidic or basic conditions to form the indole ring with desired substituents.

  • Hemetsberger–Knittel Indole Synthesis : This approach uses the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to yield indole-2-carboxylates with regioselective substitution patterns.

  • Fischer Indole Synthesis (for related compounds) : Although more commonly used for indole cores, it is less directly applied to this specific compound but serves as a foundational method for indole scaffold construction.

Detailed Synthetic Route

One documented method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide as a catalyst. This reaction facilitates the formation of the indole ring with the methyl group at position 4 and the ethyl ester at position 2. The methoxy group at position 5 is introduced via electrophilic substitution or by using appropriately substituted starting materials.

The key steps include:

  • Formation of the Indole Core : Reaction of 2-iodoaniline with ethyl acetoacetate sodium salt under copper-catalyzed conditions.

  • Electrophilic Substitution : Introduction of the methoxy group at the 5-position via methylation or methoxylation using reagents such as methyl iodide or dimethyl sulfate under controlled conditions.

  • Esterification : Formation of the ethyl ester at the 2-position, typically via reaction with ethanol and catalytic acid such as sulfuric acid.

Reaction Optimization and Conditions

Optimization of reaction parameters such as temperature, catalyst loading, reaction time, and solvent choice is critical for maximizing yield and purity. For example:

Method Catalyst/Conditions Temperature (°C) Time (h) Yield (%) Purity (%)
Knorr Cyclization Acetic acid / Sodium acetate 100 5 65–70 >95
Friedel-Crafts Alkylation Aluminum chloride (AlCl₃) 80 3 55–60 90

Table 1: Representative reaction optimization data for indole-2-carboxylate derivatives (analogous systems).

The yields and purities improve under anhydrous conditions, with controlled reflux temperatures (80–100°C) and stoichiometric excess of methylating agents. Purification typically involves recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.

Alternative Synthetic Approaches

The Hemetsberger–Knittel reaction has been utilized for synthesizing substituted indole-2-carboxylates, involving:

  • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.

  • Thermolysis of the azide intermediate leading to cyclization.

  • Electrophilic substitution to introduce methoxy and methyl groups.

This method allows regioselective synthesis of 5-substituted indole-2-carboxylates with good yields, depending on precise control of reaction temperature and reactant stoichiometry.

Chemical Reactions and Functional Group Transformations

This compound undergoes several chemical transformations useful for further functionalization:

  • Oxidation : Conversion to corresponding indole derivatives with altered oxidation states, often using manganese dioxide or other oxidants.

  • Reduction : Lithium aluminum hydride (LiAlH4) can reduce the ester group to the corresponding alcohol, as shown in related indole-2-carboxylate derivatives.

  • Electrophilic Substitution : The electron-rich indole ring readily undergoes substitutions at positions 3 and 5, enabling further structural diversification.

Purification and Characterization

Purification methods include:

  • Recrystallization : Using solvents such as dimethylformamide (DMF) and acetic acid mixtures to achieve high purity.

  • Chromatography : Silica gel column chromatography with elution solvents like ethyl acetate/hexane mixtures is common.

Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

  • Mass spectrometry for molecular weight verification.

  • Thin Layer Chromatography (TLC) to monitor reaction progress and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Notes
Reaction of 2-iodoaniline with ethyl acetoacetate sodium salt CuI catalyst, acetic acid/sodium acetate, reflux 80–100°C Indole core formation with methyl and ester groups Yields 65–70%, high purity after purification
Electrophilic substitution for methoxy group Methylating agents (e.g., methyl iodide), acidic/basic conditions Introduction of 5-methoxy substituent Requires controlled stoichiometry and temperature
Esterification Ethanol, catalytic H₂SO₄ Formation of ethyl ester at position 2 Standard esterification conditions
Alternative Knoevenagel + Hemetsberger–Knittel synthesis Methyl 2-azidoacetate + substituted benzaldehyde, thermolysis Regioselective indole-2-carboxylate synthesis Allows access to regioisomers with optimization
Reduction (for derivative modification) LiAlH4 in dry ether, quenching with water/NaOH Reduction of ester to alcohol derivatives Used in related indole-2-carboxylates

Chemical Reactions Analysis

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonic acid, ethanolic HCl, and various oxidizing and reducing agents . Major products formed from these reactions include different substituted indole derivatives, which can have significant biological activities .

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific pathways and targets involved depend on the particular derivative and its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Variations and Similarity Scores
Compound Name Substituents (Positions) Similarity Score* Key Reference
Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate 5-OCH₃, 4-CH₃, 2-COOEt 1.00 Target Compound
Ethyl 7-nitro-1H-indole-2-carboxylate 7-NO₂, 2-COOEt 0.93
Ethyl 5-nitro-1H-indole-2-carboxylate 5-NO₂, 2-COOEt 0.89
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate 7-NO₂, 4-CH₃, 2-COOMe 0.88
Ethyl 5-methylindole-2-carboxylate 5-CH₃, 2-COOEt 0.83

*Similarity scores derived from structural alignment algorithms ().

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group at position 5 in the target compound is electron-donating, enhancing nucleophilic reactivity at adjacent positions. In contrast, nitro-substituted derivatives (e.g., 7-NO₂) exhibit electron-withdrawing effects, reducing reactivity but increasing stability under acidic conditions .

Key Observations :

  • Purification Challenges : Methoxy and methyl substituents increase hydrophobicity, necessitating column chromatography over simple recrystallization .

Key Observations :

  • Lipophilicity : The target compound’s higher LogP (2.8) compared to nitro-substituted analogs (1.9–2.1) suggests improved membrane permeability, a critical factor for CNS-targeting drugs .

Biological Activity

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by an indole ring system with methoxy and methyl substituents. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, and it has a molecular weight of approximately 233.26 g/mol. The presence of the methoxy group enhances the compound's reactivity and biological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Indole derivatives often modulate signaling pathways by binding to various biological targets. For instance, studies have shown that similar compounds can influence pathways involved in apoptosis and cell proliferation, suggesting potential anticancer properties .

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce cell death through mechanisms such as methuosis, which is characterized by cytoplasmic vacuolization without apoptosis .

2. Antimicrobial Properties
Indole derivatives have been studied for their antimicrobial activities. This compound may possess broad-spectrum antimicrobial properties, making it a candidate for further exploration in treating infections .

3. Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines . The methoxy group may enhance this activity by increasing the compound's lipophilicity and stability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the indole ring significantly influence biological activity. For instance, the introduction of electron-donating groups like methoxy at specific positions enhances the compound's reactivity and potency against biological targets .

Modification Effect on Activity
Methoxy GroupIncreases reactivity and binding affinity
Methyl SubstitutionEnhances cytotoxicity against cancer cells
Ethyl Carboxylate GroupInfluences solubility and bioavailability

Case Studies

Several studies have explored the biological activity of related indole derivatives:

  • Cytotoxicity Study : A study evaluated the effects of this compound on glioblastoma cells, revealing significant cytotoxicity at low concentrations (IC50 < 10 µM) compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of indole derivatives, demonstrating that structural modifications could enhance efficacy against resistant bacterial strains .
  • Anti-inflammatory Research : Research indicated that related compounds could inhibit inflammatory pathways in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knorr-type cyclization or condensation reactions involving substituted indole precursors. For example, and describe the use of sodium acetate in acetic acid under reflux to form indole-2-carboxylate derivatives. Key steps include:

  • Formylation : Introduction of methoxy and methyl groups at positions 5 and 4, respectively, via electrophilic substitution.

  • Esterification : Ethyl ester formation using ethanol and catalytic acid (e.g., H₂SO₄).

    • Optimization : Yields improve with anhydrous conditions, controlled temperature (reflux at 80–100°C), and stoichiometric excess of methylating/methoxylating agents. Contaminants like unreacted starting materials can be removed via recrystallization (e.g., using DMF/acetic acid mixtures) .

    Table 1 : Hypothetical Reaction Optimization (Based on Analogous Reactions)

    MethodCatalystTemp (°C)Time (h)Yield (%)Purity (%)
    Knorr CyclizationAcOH/NaOAc100565–70>95
    Friedel-Crafts AlkylationAlCl₃80355–6090

Q. How should researchers characterize this compound spectroscopically?

  • NMR Analysis :

  • ¹H NMR : Expect signals for the ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet), methoxy group (δ 3.8–3.9 ppm singlet), and aromatic protons (δ 6.8–7.5 ppm multiplet). The methyl group at position 4 appears as a singlet (~δ 2.5 ppm).
  • ¹³C NMR : Key peaks include the ester carbonyl (~δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm).
    • Mass Spectrometry : Molecular ion peak at m/z 263 (C₁₄H₁₅NO₃⁺) with fragmentation patterns indicating loss of ethoxy (–OEt, m/z 219) and methyl groups.
    • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as in ) resolves substituent positions and bond angles .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve electronic structure ambiguities in substituted indole carboxylates?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electron Distribution : Methoxy and methyl groups donate electron density to the indole ring, altering HOMO-LUMO gaps.
  • Reactivity : Substituent effects on electrophilic substitution sites (e.g., C-5 vs. C-6).
    • Case Study : used DFT to analyze steric effects in a pyrimidine-carboxylate derivative, correlating computational data with experimental NMR shifts. Apply similar workflows to predict NMR/IR spectra and compare with empirical results .

Q. What strategies address contradictory data in reaction mechanisms for indole carboxylate derivatives?

  • Scenario : Discrepancies in yields when varying substituents (e.g., methoxy vs. hydroxy groups).
  • Resolution :

Kinetic Studies : Monitor reaction intermediates via HPLC or in-situ IR to identify rate-limiting steps.

Isotopic Labeling : Use deuterated reagents to trace proton transfer pathways.

Computational Validation : Compare activation energies (ΔG‡) for competing pathways (e.g., methoxy group directing vs. steric hindrance).

  • Example : identified acetic acid as critical for stabilizing intermediates in thiazolidinone-indole condensations. Analogous steps may apply here .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release ().

Data Contradiction Analysis

Q. Why might reported melting points vary for structurally similar indole carboxylates?

  • Factors :

  • Polymorphism : Different crystal packing (e.g., ’s pyrimidine-carboxylate showed multiple polymorphs).
  • Purity : Residual solvents (e.g., DMF) depress melting points.
    • Mitigation :
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure forms.
  • DSC Analysis : Differential Scanning Calorimetry identifies polymorphic transitions .

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